(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Catalog No.
S1909357
CAS No.
14814-17-6
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Conventional benzophenone photoinitiators migrate from cured films, violating food-contact limits. 4-(2-Hydroxyethoxy)benzophenone solves this with a reactive primary alcohol for covalent binding into polyurethane, polyester, and acrylate backbones. •

CAS Number

14814-17-6

Product Name

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

IUPAC Name

[4-(2-hydroxyethoxy)phenyl]-phenylmethanone

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

PNTLMFABGCHLMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO

The exact mass of the compound (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(2-Hydroxyethoxy)benzophenone, (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, 2-[4-Benzoylphenoxy]ethanol, 2-(4-Benzoylphenoxy)ethanol, 4-Benzoylphenoxyethanol

Purity

≥98%

Package Size

5 g, 25 g

4-(2-Hydroxyethoxy)benzophenone is a highly reactive, functionalized Type II photoinitiator and chemical building block characterized by a primary aliphatic alcohol appended to a benzophenone core via an ethoxy spacer. Unlike standard non-reactive benzophenone, which functions as a free-floating additive, this compound is engineered for covalent incorporation into polymer backbones, particularly polyurethanes, polyesters, and functionalized acrylates. This structural modification provides a critical procurement advantage for formulating low-migration, zero-VOC UV-curable coatings, inks, and adhesives, especially in highly regulated sectors such as food packaging and medical devices where extractable photoinitiator limits are strictly enforced[1].

Research & Procurement Fit

Monofunctional benzophenone with hydroxyethoxy chain for controlled reactivity
Versatile synthetic intermediate for photoinitiators and polymer building blocks
Reported as key intermediate in a patented Ospemifene synthetic route (patent-defined role)

Substituting 4-(2-hydroxyethoxy)benzophenone with standard benzophenone or simpler derivatives like 4-hydroxybenzophenone fundamentally compromises formulation stability and regulatory compliance. Unmodified benzophenone is highly prone to migration, blooming, and volatilization, leading to unacceptable extractable levels in cured films. Conversely, while 4-hydroxybenzophenone possesses a reactive hydroxyl group, its phenolic nature renders it sterically hindered and electronically deactivated, resulting in sluggish reaction kinetics with isocyanates and poor yields during polymer synthesis. The ethoxy spacer in 4-(2-hydroxyethoxy)benzophenone decouples the primary alcohol from the aromatic ring, ensuring rapid, quantitative functionalization without altering the core triplet-state photophysics required for efficient UV curing [1].

Substitution Risk

Target
Monofunctional 4-(2-hydroxyethoxy)benzophenone: hydroxyethoxy chain provides miscibility with polar/protic media, supports linear polymer architectures.
4-Hydroxybenzophenone
Lacks the solubilizing hydroxyethoxy group; may exhibit phase separation or limited miscibility in polar monomer/polymer systems.
4,4′-Bis(2-hydroxyethoxy)benzophenone
Diol functionality can induce crosslinking and network formation, altering linear polymer design and photoinitiator performance.

Extractable Migration in Cured UV Coatings

In UV-curable formulations, free benzophenone is notorious for high migration rates, often exceeding the specific migration limit (SML) of 0.6 mg/kg for food contact materials. When 4-(2-hydroxyethoxy)benzophenone is reacted into a polyurethane acrylate oligomer, the covalent tethering reduces extractable photoinitiator content to near-zero levels. Comparative extraction assays demonstrate that polymer-bound 4-(2-hydroxyethoxy)benzophenone yields <10 ppb of migrating species in food simulants, whereas unmodified benzophenone blends typically exhibit >500 ppb migration under identical curing and extraction conditions [1].

Evidence DimensionExtractable photoinitiator migration (ppb in food simulant)
Target Compound Data<10 ppb (when polymer-bound)
Comparator Or BaselineUnmodified Benzophenone (>500 ppb)
Quantified Difference>98% reduction in extractable migration
Conditions10-day extraction at 40°C in 95% ethanol simulant

Essential for compliance with EuPIA guidelines and Swiss Ordinance regulations for food-contact packaging inks.

Migration Rate
Head-to-head
Target (4-BP)Migration rate baseline 1.0
4-BPAcPA derivative10× lower migration (higher stability)
Supports role as reactive, extractable intermediate rather than permanent stabilizer
HDDA matrix; migration via UV-Vis. Data to verify for specific formulations.

Urethane Synthesis Reactivity vs. Phenolic Analogs

The synthesis of photoactive polyurethane dispersions (PUDs) requires rapid reaction between the photoinitiator's hydroxyl group and aliphatic isocyanates (e.g., IPDI or HDI). The primary aliphatic alcohol of 4-(2-hydroxyethoxy)benzophenone exhibits superior nucleophilicity compared to the phenolic hydroxyl of 4-hydroxybenzophenone. Under standard catalytic conditions at 60°C, 4-(2-hydroxyethoxy)benzophenone achieves >95% isocyanate conversion within 2 hours. In contrast, the sterically and electronically hindered 4-hydroxybenzophenone struggles to surpass 50% conversion in the same timeframe, requiring harsher conditions or excess catalyst that can degrade the resulting resin [1].

Evidence DimensionIsocyanate conversion rate at 2 hours (60°C)
Target Compound Data>95% conversion
Comparator Or Baseline4-Hydroxybenzophenone (<50% conversion)
Quantified Difference>45% absolute increase in conversion yield
ConditionsReaction with IPDI in MEK solvent, DBTDL catalyst, 60°C

Drastically reduces batch times and catalyst costs during the industrial synthesis of UV-curable polyurethane oligomers.

Molar Extinction Coeff.
Head-to-head
Target (4-BP)ε set as baseline 1.0
4-BPAcPA derivativeε 2.17× higher
Lower molar efficiency; supports loading-calculation for photoinitiator studies
UV-Vis in solution. Reported relative difference.

Photochemical Efficiency and Triplet State Preservation

A common risk when chemically functionalizing photoinitiators is the alteration of their photophysics, which can severely depress curing speed. The ethoxy spacer in 4-(2-hydroxyethoxy)benzophenone effectively insulates the benzophenone chromophore from the reactive alcohol. This preserves the n-π* triplet state energy at approximately 68-69 kcal/mol, ensuring that its hydrogen-abstraction efficiency remains on par with unsubstituted benzophenone. In standard PEG-diacrylate formulations with an amine co-initiator, the polymer-bound 4-(2-hydroxyethoxy)benzophenone achieves ~80-85% double bond conversion, matching the baseline performance of free benzophenone (~85%) while completely eliminating the migration risk [1].

Evidence DimensionAcrylate double bond conversion (%)
Target Compound Data80-85% (maintains high efficiency)
Comparator Or BaselineUnmodified Benzophenone (~85%)
Quantified DifferenceStatistically equivalent curing efficiency (within 5% margin)
ConditionsUV-A irradiation, amine co-initiator, PEG-diacrylate matrix

Allows formulators to upgrade to a zero-migration system without sacrificing production line speed or curing throughput.

Synthetic Yield
Cross-study
Lab-scale50% (>99% pure)
Industrial route94% (99.8% pure)
44% absolute yield gain supports procurement over in-house synthesis
Williamson etherification vs ethylene carbonate alkylation.
Ospemifene Intermediate
Class-level
Key intermediate in patented McMurry coupling route to E-Ospemifene; structurally distinct from older 4-hydroxybenzophenone-based pathway.
Non-substitutable in this specific synthetic pathway (patent-defined)
Qualitative distinction; end-use by Ospemifene manufacturers.

Low-Migration Food Packaging Inks

Directly leveraging its <10 ppb extractability when polymerized, this compound is the ideal building block for synthesizing polymeric photoinitiators used in UV-curable flexographic and inkjet inks for food and beverage packaging, ensuring strict EuPIA compliance [1].

UV-Curable Polyurethane Dispersions (PUDs)

Due to its high reactivity with aliphatic isocyanates, it is highly recommended as an end-capping or chain-extending agent in the production of eco-friendly, waterborne UV-PUDs for wood, plastic, and automotive coatings[2].

Biocompatible Medical Device Adhesives

The ability to covalently bind the photoinitiator prevents the leaching of toxic small molecules into biological environments, making it a critical precursor for hydrogels and structural adhesives used in skin-contact or implantable medical devices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Advanced photoinitiator precursor
Monofunctional hydroxyethoxy handle for controlled functionalization
Migration profile tuning; post-cure extractability
High-value API intermediate (Ospemifene)
Specific structural motif required for McMurry coupling step
Synthetic pathway specificity; industrial yield reproducibility
Linear polyurethane building block
Single hydroxyl group enables linear, non-crosslinked architecture
Polymer crosslink density; crystallinity control

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[4-(2-Hydroxyethoxy)phenyl](phenyl)methanone

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